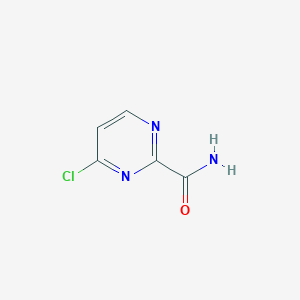

4-Chloropyrimidine-2-carboxamide

Descripción

Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research

The pyrimidine scaffold is a fundamental heterocyclic structure that holds a privileged position in the landscape of modern chemical and pharmaceutical research. nih.govresearchgate.net As a core component of nucleic acids, DNA and RNA, pyrimidines are integral to the very blueprint of life. researchgate.net This inherent biological relevance has spurred extensive investigation into pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. nih.govgsconlinepress.com Researchers have successfully developed pyrimidine-based compounds with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. nih.govnih.gov The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of molecular properties to achieve desired biological effects. nih.govgsconlinepress.com This structural adaptability has made pyrimidines a cornerstone in the design of novel therapeutic agents and functional materials. nih.govresearchgate.net

Historical Development of Pyrimidine-2-carboxamide (B1283407) Research

The exploration of pyrimidine-2-carboxamides is a significant subset of the broader field of pyrimidine chemistry. The introduction of a carboxamide group at the 2-position of the pyrimidine ring adds a crucial functional handle that can participate in various chemical transformations and biological interactions. Historically, research in this area has been driven by the quest for new pharmaceuticals. A notable development in the synthesis of pyrimidine carboxamides was a four-component reaction strategy demonstrated to be highly effective. nih.gov This method utilizes amidines, styrene, and N,N-dimethylformamide (DMF) in a palladium-catalyzed oxidative process, showcasing an innovative approach to constructing these valuable molecules. nih.gov The amide group's ability to form hydrogen bonds and its potential for further derivatization have made pyrimidine-2-carboxamides attractive targets for synthesis and biological evaluation.

Positioning of 4-Chloropyrimidine-2-carboxamide (B6169000) within the Pyrimidine Chemical Landscape

Within the diverse family of pyrimidine derivatives, 4-Chloropyrimidine-2-carboxamide occupies a specific and important niche. The presence of a chlorine atom at the 4-position significantly influences the compound's reactivity. This halogen atom acts as a versatile leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide array of functional groups. chemimpex.com This reactivity makes 4-Chloropyrimidine-2-carboxamide a valuable intermediate in the synthesis of more complex pyrimidine derivatives with tailored properties. chemimpex.comcymitquimica.com The combination of the reactive chloro group and the synthetically useful carboxamide moiety positions this compound as a key building block in the construction of novel chemical entities with potential applications in various fields of research. chemimpex.com

Overview of Research Trajectories for 4-Chloropyrimidine-2-carboxamide

Current research involving 4-Chloropyrimidine-2-carboxamide is primarily focused on its application as a synthetic intermediate. chemimpex.comcymitquimica.com Investigators are exploring its utility in the creation of new compounds with potential biological activity. The reactivity of the 4-chloro substituent is being exploited to synthesize libraries of substituted pyrimidine-2-carboxamides for screening in various biological assays. chemimpex.com For instance, it serves as a precursor in the development of novel pharmaceuticals, including antiviral and anticancer agents. chemimpex.com Additionally, its applications extend to the agrochemical sector, where it is used in the synthesis of new herbicides and pesticides. chemimpex.com

Scope and Objectives of Research Endeavors on 4-Chloropyrimidine-2-carboxamide

The primary goals of research centered on 4-Chloropyrimidine-2-carboxamide are to fully elucidate its chemical reactivity and to leverage its synthetic potential. Key objectives include the development of efficient and selective methods for the substitution of the 4-chloro group with a diverse range of nucleophiles. This will enable the creation of a wide variety of novel pyrimidine derivatives. A further objective is to investigate the structure-activity relationships of these new compounds to identify key structural features that confer desired biological or material properties. Ultimately, the research aims to establish 4-Chloropyrimidine-2-carboxamide as a readily accessible and versatile tool for the discovery and development of new functional molecules.

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H4ClN3O |

|---|---|

Peso molecular |

157.56 g/mol |

Nombre IUPAC |

4-chloropyrimidine-2-carboxamide |

InChI |

InChI=1S/C5H4ClN3O/c6-3-1-2-8-5(9-3)4(7)10/h1-2H,(H2,7,10) |

Clave InChI |

LYCGZYBIYKUABS-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=C(N=C1Cl)C(=O)N |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 4 Chloropyrimidine 2 Carboxamide

De Novo Synthetic Routes to the 4-Chloropyrimidine-2-carboxamide (B6169000) Core

De novo synthesis offers the advantage of building the heterocyclic system from acyclic or simpler cyclic precursors, allowing for a high degree of flexibility in introducing desired functional groups.

Cyclization Reactions Employing C3N2 Building Blocks

A classical and versatile approach to pyrimidine (B1678525) synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netorganic-chemistry.org In the context of 4-chloropyrimidine-2-carboxamide, a plausible strategy involves the cyclization of a suitably substituted three-carbon (C3) component with a nitrogen-containing (N2) building block, typically an amidine derivative.

While a direct one-step synthesis of 4-chloropyrimidine-2-carboxamide using this method is not prominently reported, a two-step approach is feasible. This would involve the initial synthesis of 4-hydroxypyrimidine-2-carboxamide via the condensation of an appropriate 1,3-dicarbonyl equivalent with 2-carboxamidoamidine. The resulting 4-hydroxypyrimidine-2-carboxamide can then be subjected to chlorination to yield the target compound.

A key challenge in this approach is the selection and synthesis of the appropriate C3 building block that would lead to the desired substitution pattern. For instance, the reaction of malonic acid derivatives with amidines can lead to the formation of the pyrimidine ring.

Ring-Closure Strategies from Open-Chain Precursors

The formation of the pyrimidine ring can also be achieved through the cyclization of open-chain precursors that already contain the necessary atoms and functional groups. These reactions often involve intramolecular condensation or addition reactions. arkat-usa.orgumich.edu

A hypothetical ring-closure strategy for 4-chloropyrimidine-2-carboxamide could start from an open-chain precursor that contains the N-C-N fragment and the C-C-C backbone with the required substituents. For example, a suitably functionalized acrylamide (B121943) derivative could react with an amidine to form the pyrimidine ring. The regioselectivity of the ring closure would be a critical factor in such a synthesis.

Multi-Component Reaction Approaches for Pyrimidine Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. jocpr.comnih.govpreprints.org Several MCRs have been developed for the synthesis of pyrimidine derivatives. mdpi.comnih.govbohrium.com

One notable strategy involves a three-starting-material, four-component reaction (3SM-4CR) for the synthesis of pyrimidine carboxamides from amidines, styrenes, and N,N-dimethylformamide (DMF) using a palladium-catalyzed oxidative process. nih.govbohrium.com In this reaction, DMF serves as a dual synthon, providing both a one-carbon unit and the amide functionality. While this method has been demonstrated for a range of substituted pyrimidines, its direct application to the synthesis of 4-chloropyrimidine-2-carboxamide would require the use of a pre-chlorinated starting material or a subsequent chlorination step.

The general applicability and efficiency of MCRs make them an attractive area of research for the synthesis of functionalized pyrimidines like the target compound.

Functionalization of Pre-existing Pyrimidine Scaffolds to Yield 4-Chloropyrimidine-2-carboxamide

An alternative and often more direct approach to obtaining 4-chloropyrimidine-2-carboxamide is the functionalization of a pre-existing pyrimidine ring. This typically involves the introduction of the chloro and carboxamide groups onto the pyrimidine scaffold.

Chlorination Strategies at the C4 Position

The introduction of a chlorine atom at the C4 position of the pyrimidine ring is a key transformation. This is most commonly achieved by the chlorination of a corresponding 4-hydroxypyrimidine (B43898) precursor.

The regioselective chlorination of 4-hydroxypyrimidines is a well-established and widely used method. The most common reagent for this transformation is phosphorus oxychloride (POCl₃). mdpi.comresearchgate.netrsc.org The reaction typically involves heating the 4-hydroxypyrimidine derivative in neat POCl₃ or in the presence of a high-boiling solvent. The addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.

A plausible and efficient synthetic route to 4-chloropyrimidine-2-carboxamide would, therefore, involve the initial synthesis of 4-hydroxypyrimidine-2-carboxamide, followed by its regioselective chlorination. The 4-hydroxy precursor can be synthesized through various methods, including the cyclocondensation reactions mentioned in section 2.1.1.

The Vilsmeier-Haack reagent (a mixture of POCl₃ and DMF) is another powerful tool for the formylation and, in some cases, chlorination of heterocyclic compounds. organic-chemistry.orgchemistrysteps.commdpi.comniscpr.res.inresearchgate.net While typically used for formylation, under certain conditions, it can effect chlorination of hydroxyl groups on electron-deficient rings like pyrimidine.

Below is a data table summarizing a potential two-step synthesis of 4-chloropyrimidine-2-carboxamide starting from a 4-hydroxypyrimidine precursor.

| Step | Reaction | Reagents and Conditions | Product | Reported Yield (%) |

| 1 | Synthesis of 4-hydroxypyrimidine-2-carboxamide | Cyclocondensation of a suitable 1,3-dicarbonyl compound with 2-carboxamidoamidine. | 4-hydroxypyrimidine-2-carboxamide | Varies |

| 2 | Chlorination | 4-hydroxypyrimidine-2-carboxamide, POCl₃, heat. | 4-Chloropyrimidine-2-carboxamide | Good to excellent |

Note: The yields are indicative and can vary based on the specific reaction conditions and the scale of the synthesis.

Catalyst-Assisted Chlorination Reactions

The introduction of a chlorine atom at the C4 position of the pyrimidine ring is a pivotal step in the synthesis of 4-Chloropyrimidine-2-carboxamide. This is typically achieved through the conversion of a hydroxyl group at the C4 position (present in the tautomeric keto form, 4-pyrimidinone) using a chlorinating agent. The efficiency of this reaction is significantly enhanced by the use of catalysts.

Phosphoryl chloride (POCl₃) is a commonly employed chlorinating agent for converting hydroxypyrimidines to their chloro derivatives. The reaction often requires high temperatures, typically at reflux. mdpi.com To facilitate this transformation, catalytic systems are frequently employed. A process for preparing chloropyrimidines involves reacting a hydroxypyrimidine with phosphoryl chloride in the presence of an amine or, more specifically, an amine hydrochloride catalyst. google.com For instance, the synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine (B22253) is accomplished by heating with POCl₃. mdpi.com This method can be adapted for precursors to 4-Chloropyrimidine-2-carboxamide. The catalyst, often a tertiary amine hydrochloride like triethylamine (B128534) hydrochloride or a phase-transfer catalyst like a quaternary ammonium (B1175870) salt, facilitates the reaction, leading to higher yields and cleaner conversions. google.com

Another approach involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. While often used for converting carboxylic acids to acyl chlorides, it can also be used for chlorinating heterocyclic rings. In related syntheses of chloropyridines, bromine has been demonstrated to be an effective catalyst when reacting a pyridine-2-carboxylic acid derivative with thionyl chloride. google.com This highlights the potential for halogen-based catalysts in such chlorination reactions.

| Catalyst System | Chlorinating Agent | Substrate Type | Typical Conditions | Reference |

| Amine Hydrochloride | Phosphoryl chloride (POCl₃) | Hydroxypyrimidine | 100-120°C, 2-3 hours | google.com |

| Quaternary Ammonium Salt | Phosphoryl chloride (POCl₃) | 2-amino-4,6-dihydroxyl-5-formamidopyrimidine | Not specified | |

| Bromine | Thionyl chloride (SOCl₂) | Pyridine-2-carboxylic acid | 3-7 hours | google.com |

Carboxamide Introduction at the C2 Position

The installation of the carboxamide group (-CONH₂) at the C2 position is a defining feature of the target molecule. This can be accomplished through several synthetic routes, most notably by the transformation of a nitrile group or through direct carbonylation techniques.

Nitrile Hydrolysis and Amidation Techniques

A prevalent and effective method for creating the 2-carboxamide (B11827560) functionality is the hydrolysis of a corresponding 2-nitrile (or 2-cyano) precursor, such as 4-chloro-2-cyanopyrimidine. The carbon of a nitrile group exists at the same oxidation state as a carboxylic acid, making this transformation a hydrolysis reaction rather than an oxidation or reduction. lumenlearning.com

The hydrolysis can be catalyzed by either acid or base. lumenlearning.comchemistrysteps.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process typically proceeds through an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com A specific example demonstrates the conversion of 2-cyanopyrimidine (B83486) into pyrimidine-2-carboxamide (B1283407) by recrystallization from an aqueous sodium hydroxide solution at a pH of 12. nih.gov This method is directly applicable to the synthesis of 4-chloropyrimidine-2-carboxamide from 4-chloro-2-cyanopyrimidine.

For more controlled or specialized applications, catalyst systems involving metal ions have been developed. A catalyst system comprising a zinc(II) salt (like Zn(NO₃)₂·6H₂O) and an oxime can effectively hydrolyze nitriles to carboxamides. google.com The Lewis acidic zinc(II) center activates the nitrile group, making it more susceptible to nucleophilic attack. google.com

| Method | Reagents/Catalyst | Key Features | Reference |

| Base-Catalyzed Hydrolysis | Aqueous NaOH (pH 12) | Direct conversion of nitrile to amide. | nih.gov |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Protonation of nitrogen activates the nitrile for water attack. | lumenlearning.comchemistrysteps.com |

| Metal-Oxime Catalysis | Zn(II) salt and an oxime | Catalytic for both metal and oxime; activates nitrile via Lewis acid coordination. | google.com |

Direct Carbonylation and Amidation Approaches

More advanced strategies aim to install the carboxamide group directly, bypassing the need for a nitrile intermediate. Palladium-catalyzed reactions have shown promise in this area. One such method involves a four-component reaction to synthesize pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF). mdpi.com In this oxidative process, a palladium catalyst facilitates the reaction where DMF ingeniously serves as a dual synthon, providing both a carbon atom and the amide group. mdpi.com While complex, this approach represents a modern, convergent strategy for constructing the target functionality.

Optimization of Reaction Conditions for 4-Chloropyrimidine-2-carboxamide Synthesis

Solvent Effects and Selection Criteria

The choice of solvent can dramatically influence reaction rates and even alter the course of a reaction by favoring certain pathways over others. In the synthesis of chloropyrimidines and their derivatives, a range of solvents has been explored.

For chlorination reactions using POCl₃, the reaction can be run neat or with a high-boiling inert solvent. Research into the large-scale preparation of chloropyrimidines has even developed solvent-free or low-solvent protocols to improve process efficiency and environmental footprint. nih.gov In other contexts, the polarity of the solvent has been shown to be critical. For example, in the synthesis of 2-chloro-4-hydroxyquinazolines (a related heterocyclic system), nonpolar solvents like toluene (B28343) or cyclohexane (B81311) led to significant side product formation, whereas a more polar solvent like dichloromethane (B109758) (CH₂Cl₂) favored the desired product. researchgate.net

In subsequent amination or amidation reactions, solvent choice remains crucial. In a study on the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, water was found to be a superior reaction medium compared to several alcoholic solvents, leading to the highest reaction rate. preprints.org This highlights the potential of aqueous media in the synthesis of related heterocyclic compounds. The selection criteria for a solvent often involve balancing the solubility of reactants, the desired reaction temperature (matching the solvent's boiling point), and its ability to mediate the reaction pathway to maximize yield and minimize impurities.

| Reaction Type | Solvent(s) | Observation | Reference |

| Chlorination | Toluene, Cyclohexane | Favored side-product formation | researchgate.net |

| Chlorination | Dichloromethane (CH₂Cl₂) | Favored desired product formation | researchgate.net |

| Amination | Water | Highest reaction rate compared to alcohols | preprints.org |

| Chlorination | Solvent-free / Low-solvent | Efficient for large-scale preparation | nih.gov |

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter that directly controls reaction kinetics. Higher temperatures generally increase the reaction rate but can also promote the formation of undesired byproducts or lead to decomposition. Chlorination of hydroxypyrimidines with POCl₃ typically requires elevated temperatures, with reactions often run at reflux between 90°C and 120°C for several hours to ensure complete conversion. mdpi.comgoogle.com

Conversely, the subsequent introduction of the amide group, for instance via the reaction of an acyl chloride with ammonia (B1221849), is often performed at lower temperatures. One procedure describes reacting the intermediate acid chloride with aqueous ammonia while cooling in an ice water bath, followed by stirring at room temperature. chemicalbook.com This control is necessary to manage the exothermicity of the reaction and prevent side reactions.

The influence of temperature can be highly specific, even dictating the type of product formed. In one study, the reaction of 2-aryl-2-bromo-cycloketones with primary amines yielded different products depending on the temperature: lower temperatures (-25°C) favored nucleophilic substitution, while higher temperatures promoted a Favorskii rearrangement. rsc.org This demonstrates the power of temperature control in directing reaction selectivity.

Pressure is less commonly a key variable in these specific syntheses, which are typically run at atmospheric pressure. However, in industrial scale-ups or specialized reactions, pressure can be manipulated. For instance, reducing pressure is standard practice for removing volatile solvents or byproducts by distillation. google.com In certain syntheses, such as lactide production, decreasing pressure has been shown to increase the reaction rate. researchgate.net

Catalyst Selection and Loading Optimization for Enhanced Yields

The synthesis of 4-Chloropyrimidine-2-carboxamide and related pyrimidine derivatives often involves catalytic processes to improve reaction efficiency and yield. The selection of an appropriate catalyst and the optimization of its loading are critical factors in achieving desired outcomes.

Quaternary ammonium salts, such as tetramethylammonium (B1211777) chloride or dodecyl trimethyl ammonium chloride, have been identified as effective catalysts for the chlorination step in the synthesis of similar pyrimidine structures. These phase-transfer catalysts enhance the efficiency and selectivity of the chlorination process, which is a key step in forming the chloro-substituted pyrimidine ring. google.com The catalyst loading is typically in the range of 0.1 to 1 mole per mole of the pyrimidine precursor. google.com

In the broader context of pyrimidine synthesis, various metal catalysts have been explored. For instance, palladium catalysts, such as Pd(TFA)2, have been used in oxidative processes for the synthesis of pyrimidine carboxamides. bohrium.com The optimization of catalyst loading is crucial; for example, in some amide synthesis reactions, a catalyst loading of as low as 0.5 mol% has been shown to be effective. researchgate.net Research on other catalytic systems, such as those based on copper (CuBr) and ruthenium (NHC/Ru), has also demonstrated the potential for high yields with optimized catalyst concentrations. researchgate.netresearchgate.net

The following table summarizes the impact of catalyst selection on the synthesis of pyrimidine derivatives, which can inform the choice of catalyst for 4-Chloropyrimidine-2-carboxamide production.

| Catalyst | Reactants | Product | Yield | Reference |

| Quaternary ammonium salt | 2-amino-4,6-dihydroxyl-5-formamidopyrimidine, Phosphorus oxychloride | 2-amino-4-chloro-5-formamidopyrimidine | High | |

| Pd(TFA)2 | Amidine, Styrene, DMF | Pyrimidine carboxamide | Moderate to good | bohrium.com |

| CuBr | Carboxylic oxonium ylides, Isatylidene malononitrile | 3,3-disubstituted oxindoles | 93-98% | researchgate.net |

| NHC/Ru complex | Alcohols, Amines | Amides | High | researchgate.net |

Reaction Time Profiling and Kinetic Studies

Understanding the kinetics of a reaction and profiling the reaction time are essential for process optimization, maximizing yield, and minimizing the formation of byproducts. For the synthesis of pyrimidine derivatives, controlling reaction times at different stages is critical.

In a multi-step synthesis of a related compound, 2-amino-4-chloropyrimidine-5-carboxamide, specific reaction times are employed for each step to ensure high yield and purity. For instance, the nitrosation step is conducted for 1-5 hours, reduction/formylation for 3-10 hours, and the crucial chlorination step for 3-10 hours at a controlled temperature. Similarly, in the synthesis of 4-Chloropyridine-2-carboxamide, a related heterocyclic amide, the reaction mixture is stirred for a specific duration after the addition of reagents to ensure completion. guidechem.com

Kinetic studies, although not extensively reported specifically for 4-Chloropyrimidine-2-carboxamide, are a valuable tool. For instance, in the catalytic synthesis of oxindoles, the reaction rate was observed to decrease over successive catalyst recycling rounds, indicating a gradual loss of catalyst activity. researchgate.net Such studies provide insights into catalyst stability and help in determining the optimal reaction time for achieving a balance between high conversion and catalyst longevity.

The following table illustrates the importance of reaction time control in different synthetic steps relevant to pyrimidine carboxamide synthesis.

| Reaction Step | Reactants | Conditions | Time | Outcome | Reference |

| Nitrosation | Diethyl malonate, Sodium nitrite | 5–10 °C | 1–5 hours | Isonitroso diethyl malonate | |

| Chlorination | 2-amino-4,6-dihydroxyl-5-formamidopyrimidine, POCl₃ | 90–105 °C | 3–10 hours | 2-amino-4-chloro-5-formamidopyrimidine | |

| Amidation | 4-chloropyridine-2-carboxylic acid methyl ester, Ammonium hydroxide | 35 °C | 1 hour | 4-Chloropyridine-2-carboxamide | guidechem.com |

Green Chemistry Principles in 4-Chloropyrimidine-2-carboxamide Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and enhance sustainability.

Atom Economy and Step Economy Considerations

Atom economy, a concept developed by Barry Trost, and step economy are key principles of green chemistry. nih.gov Multicomponent reactions (MCRs) are a prime example of reactions with high atom and step economy, as they combine three or more reactants in a single step to form a complex product, minimizing waste. rasayanjournal.co.innih.gov A four-component reaction strategy for synthesizing pyrimidine carboxamides has been demonstrated, showcasing excellent atom and step economy by forming multiple chemical bonds in a single operation. bohrium.comnih.gov Such strategies, if adapted for 4-Chloropyrimidine-2-carboxamide, could significantly improve the efficiency and sustainability of its production. nih.gov

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents plays a significant role in the environmental footprint of a chemical process. Traditional syntheses often use hazardous solvents. rasayanjournal.co.in Green chemistry encourages the use of safer, more sustainable alternatives. mdpi.comtext2fa.irnih.gov

Recent research has focused on solvent-free or low-solvent conditions for the synthesis of chloropyrimidines, which significantly reduces waste and simplifies the work-up process. nih.gov When solvents are necessary, greener options like water, supercritical carbon dioxide (scCO₂), and ionic liquids are being explored. mdpi.com For instance, water has been used as a co-solvent in the final steps of some pharmaceutical syntheses, achieving high yields without the need for extensive solvent removal. mdpi.com

The use of less hazardous reagents is also a key aspect. For example, replacing traditional, toxic methylating agents with methanol (B129727) and a suitable catalyst represents a greener approach. nih.gov

Catalyst Recycling and Reusability in Synthetic Protocols

The ability to recycle and reuse catalysts is a cornerstone of sustainable chemical manufacturing. Heterogeneous catalysts are often favored as they can be easily separated from the reaction mixture and reused. researchgate.net

Several studies have demonstrated the successful recycling of catalysts in reactions relevant to pyrimidine synthesis. For example, a copper bromide (CuBr) catalyst used in the synthesis of oxindoles was recycled for 21 rounds without a significant loss in yield. researchgate.net Similarly, a bone char-based solid acid catalyst used for pyrimidine-5-carbonitrile synthesis was reused multiple times without a significant drop in efficiency. nih.gov The development of magnetically separable catalysts, such as nickel-zinc (B8489154) ferrite, also offers a convenient method for catalyst recovery and reuse. researchgate.net

The following table highlights examples of catalyst recycling in relevant syntheses.

| Catalyst | Reaction | Number of Cycles | Outcome | Reference |

| CuBr | Oxindole synthesis | 21 | Yields maintained between 93-98% | researchgate.net |

| ZnO@SO3H@Tropine | Pyrimido[1,2-a]benzimidazole synthesis | 5 | No significant change in yield or reaction time | researchgate.net |

| Bone char-nPrN-SO₃H | Pyrimidine-5-carbonitrile synthesis | Multiple | No significant reduction in catalyst efficiency | nih.gov |

Waste Minimization and By-product Management Strategies

Minimizing waste and effectively managing by-products are crucial for a sustainable synthetic process. The E-factor, which is the ratio of the mass of waste to the mass of product, is a useful metric for evaluating the environmental impact of a chemical process. nih.gov

Strategies to minimize waste include the use of solvent-free reactions, multicomponent reactions, and recyclable catalysts. nih.govrasayanjournal.co.in For example, a solvent-free approach for the preparation of chloropyrimidines has been developed, which is a high-yielding protocol suitable for large-scale production. nih.gov The only by-products in some modern synthetic routes are benign substances like water and ammonia gas, making the process more environmentally friendly. nih.gov

Effective by-product management can also involve finding applications for what would otherwise be considered waste. While specific examples for 4-Chloropyrimidine-2-carboxamide are not detailed, the principles of green chemistry strongly advocate for the design of processes where any by-products are non-toxic and can be easily managed or repurposed.

Flow Chemistry and Continuous Processing Approaches for 4-Chloropyrimidine-2-carboxamide Production

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of pharmaceutical intermediates like 4-Chloropyrimidine-2-carboxamide. Flow chemistry, characterized by the continuous pumping of reagents through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. This precise control often leads to higher yields, improved purity, and enhanced safety, particularly when dealing with reactive intermediates. researchgate.netnih.gov

The synthesis of 4-Chloropyrimidine-2-carboxamide typically involves the amidation of a suitable 4-chloropyrimidine-2-carboxylic acid derivative. In a flow-based system, this transformation can be efficiently achieved. For instance, a solution of a 4-chloropyrimidine-2-acyl chloride or ester can be continuously mixed with an ammonia source (e.g., a solution of ammonia in a suitable solvent) in a microreactor or a tube reactor. nih.gov The rapid and efficient mixing and heat transfer in these reactors can significantly accelerate the reaction rate and minimize the formation of byproducts. nih.gov

The amination of related chloropyrimidines has been successfully demonstrated in flow reactors, highlighting the feasibility of this approach for 4-Chloropyrimidine-2-carboxamide. researchgate.net The use of a continuous-flow setup allows for the safe handling of potentially hazardous reagents and the seamless integration of reaction and purification steps. d-nb.info For example, an in-line purification module, such as a scavenger resin column, could be incorporated to remove any unreacted starting materials or byproducts, yielding a stream of pure product.

Below is a hypothetical data table outlining potential process parameters for the continuous flow synthesis of 4-Chloropyrimidine-2-carboxamide, based on analogous amide bond formations and reactions with chloropyridines.

Table 1: Illustrative Process Parameters for Continuous Flow Synthesis of 4-Chloropyrimidine-2-carboxamide

| Parameter | Value Range | Rationale/Comment |

|---|---|---|

| Reactant A | 4-chloropyrimidine-2-carbonyl chloride | Highly reactive acylating agent suitable for rapid amidation. |

| Reactant B | Aqueous Ammonia (e.g., 28%) | Readily available and effective nitrogen source. |

| Solvent | Tetrahydrofuran (THF) or Dioxane | Good solubility for both reactants and compatibility with flow systems. |

| Reactor Type | Microreactor or Packed-Bed Reactor | Provides high surface-area-to-volume ratio for efficient mass and heat transfer. |

| Flow Rate | 0.1 - 10 mL/min | Adjustable to control residence time and optimize conversion. |

| Temperature | 20 - 100 °C | Higher temperatures can accelerate the reaction, but need to be optimized to avoid side reactions. |

| Pressure | 1 - 10 bar | Can be used to suppress solvent boiling and enhance reaction rates. |

| Residence Time | 1 - 20 minutes | Significantly shorter than typical batch processing times. |

Stereoselective Synthesis Considerations for Chiral Analogues of 4-Chloropyrimidine-2-carboxamide (if applicable)

While 4-Chloropyrimidine-2-carboxamide itself is not chiral, the synthesis of its chiral analogues, where a stereocenter is introduced into the molecule, is an area of significant interest for the development of novel therapeutic agents. The biological activity of such chiral molecules is often dependent on their specific stereochemistry. nih.gov Therefore, methods for stereoselective synthesis are crucial.

The creation of chiral analogues of 4-Chloropyrimidine-2-carboxamide can be approached in several ways. One common strategy is the use of a chiral auxiliary . nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, a chiral alcohol could be used to form a chiral ester with a pyrimidine carboxylic acid precursor, which would then influence the stereochemistry of a subsequent reaction at a different position on the pyrimidine ring.

Another prevalent method is chiral resolution , which involves the separation of a racemic mixture of a chiral analogue into its individual enantiomers. wikipedia.org This is often achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgonyxipca.com These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. onyxipca.com Once separated, the resolving agent is removed to yield the pure enantiomers. The selection of an appropriate resolving agent is critical and often requires empirical screening.

The table below lists common chiral resolving agents that could be screened for the resolution of a racemic chiral analogue of 4-Chloropyrimidine-2-carboxamide, assuming the analogue possesses a functional group amenable to salt formation (e.g., an amino or carboxylic acid group introduced in the analogue's structure).

Table 2: Potential Chiral Resolving Agents for Analogues of 4-Chloropyrimidine-2-carboxamide

| Resolving Agent Type | Specific Example | Target Functional Group in Analogue |

|---|---|---|

| Acids (for basic analogues) | (+)-Tartaric acid | Amine |

| (-)-Dibenzoyltartaric acid | ||

| (1S)-(+)-10-Camphorsulfonic acid | ||

| Bases (for acidic analogues) | (R)-(+)-1-Phenylethylamine | Carboxylic acid |

| (S)-(-)-1-(4-Bromophenyl)ethylamine | ||

| Brucine |

Asymmetric synthesis, where a new stereocenter is created with a preference for one enantiomer, is another powerful approach. This can be achieved using chiral catalysts or reagents that can differentiate between the two prochiral faces of a substrate. For pyrimidine derivatives, asymmetric transformations such as catalytic hydrogenation or Michael additions could be employed to introduce chirality with high enantioselectivity. nih.gov

Chemical Reactivity and Transformation Pathways of 4 Chloropyrimidine 2 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4 Position

The SNAr reaction is the principal pathway for the functionalization of 4-Chloropyrimidine-2-carboxamide (B6169000). In this stepwise process, a nucleophile adds to the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic tetrahedral intermediate, often referred to as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group restores the aromaticity of the pyrimidine (B1678525) ring, yielding the substituted product. The presence of two ring nitrogens effectively stabilizes the negative charge in the intermediate, facilitating this reaction pathway which is typically more facile than on carbocyclic aromatic systems.

The displacement of the C4 chlorine with nitrogen-based nucleophiles is a widely utilized transformation. 4-Chloropyrimidine-2-carboxamide readily reacts with a diverse range of primary and secondary amines, including aliphatic, cyclic, and aromatic amines, to yield the corresponding 4-amino-pyrimidine-2-carboxamide derivatives. These reactions are typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid generated during the reaction. Microwave irradiation can also be employed to accelerate the reaction rate.

The reaction's facility allows for the synthesis of a broad library of compounds from a common intermediate. For instance, reactions with piperidine (B6355638) and morpholine derivatives proceed efficiently at elevated temperatures to give high yields of the corresponding 4-(piperazin-1-yl)pyrimidine-2-carboxamide and 4-(morpholin-4-yl)pyrimidine-2-carboxamide products.

| Amine Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| (R)-3-Aminodihydro-2H-pyran | DIPEA | NMP | 120 | 85 |

| Piperidin-4-amine | DIPEA | NMP | 120 | 78 |

| 1-Methylpiperazine | None | Ethanol | Reflux | 92 |

| Morpholine | K₂CO₃ | DMF | 100 | 95 |

| Aniline (B41778) | DIPEA | NMP | 140 | 65 |

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the C4-chloro substituent. The reaction with sodium methoxide in methanol (B129727), for example, is an effective method for introducing a methoxy group onto the pyrimidine ring. Similarly, phenoxides can be used to generate aryloxy ethers. These reactions typically require anhydrous conditions to prevent competing hydrolysis of the starting material. The reactivity of the nucleophile is a key factor; alkoxides, being stronger nucleophiles than their corresponding alcohols, are generally required for the reaction to proceed efficiently. Due to a lack of specific published examples for this transformation on 4-Chloropyrimidine-2-carboxamide, a data table is not provided.

Sulfur nucleophiles, which are generally soft and highly nucleophilic, react readily with 4-Chloropyrimidine-2-carboxamide. Thiolates, generated by treating thiols with a base, can effectively displace the chloride to form thioethers. For example, the reaction with sodium thiophenoxide would yield 4-(phenylthio)pyrimidine-2-carboxamide. These reactions are valuable for introducing sulfur-containing moieties into the pyrimidine scaffold. As with alkoxylation, specific and detailed research findings for this particular transformation on 4-Chloropyrimidine-2-carboxamide are not widely documented in the scientific literature, precluding the generation of a specific data table.

While specific experimental mechanistic studies on 4-Chloropyrimidine-2-carboxamide are limited, extensive computational and theoretical analyses on closely related substituted dichloropyrimidines provide significant insight into the SNAr pathway. google.com

The SNAr reaction on pyrimidine systems proceeds through a discrete, two-step mechanism involving a high-energy tetrahedral intermediate known as a Meisenheimer complex. For 4-Chloropyrimidine-2-carboxamide, the attack of a nucleophile (Nu⁻) at the C4 position breaks the aromaticity of the ring and forms an anionic intermediate. The negative charge is delocalized across the pyrimidine ring and the electron-withdrawing carboxamide group, with significant resonance stabilization provided by the ortho- and para-nitrogen atoms. This resonance stabilization is crucial for lowering the activation energy of the first, rate-determining step. Direct detection of these intermediates is challenging due to their transient nature, but their existence is well-supported by kinetic data and computational modeling.

Quantum mechanical calculations on analogous systems, such as 2,4-dichloropyrimidines, have been used to model the energy profile of the SNAr reaction. The reaction coordinate diagram features two transition states and one intermediate.

First Transition State (TS1): This is the transition state for the initial nucleophilic attack and formation of the Meisenheimer intermediate. It is typically the highest point on the energy profile, representing the rate-determining step of the reaction. Calculations on similar pyrimidines show that the energy barrier to C4 attack is generally lower than at other positions, accounting for the observed regioselectivity. google.com The electron-withdrawing 2-carboxamide (B11827560) group is expected to further lower the energy of this transition state by stabilizing the developing negative charge.

Second Transition State (TS2): This transition state corresponds to the expulsion of the chloride leaving group from the Meisenheimer intermediate to restore aromaticity. This step generally has a much lower energy barrier than the formation of the intermediate, meaning the collapse of the intermediate to the product is rapid. google.com

Computational studies often analyze the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine substrate. For activated pyrimidines, the LUMO typically has a large coefficient on the C4 and C6 carbons, indicating these are the most electrophilic sites and most susceptible to nucleophilic attack. google.com Infrared vibration calculations performed in computational studies can identify the transition states, which are characterized by having one and only one imaginary frequency.

Mechanistic Investigations of SNAr Processes on 4-Chloropyrimidine-2-carboxamide

Reactions Involving the Carboxamide Functionality at C2

The carboxamide group at the C2 position of the 4-chloropyrimidine-2-carboxamide molecule is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyrimidine ring and the chloro-substituent at the C4 position.

Transamidation: This process involves the exchange of the amide's amino group with a different amine, offering a direct route to synthesize other amides without proceeding through a carboxylic acid intermediate nih.gov. Transamidation reactions often require catalysts to activate the otherwise stable C-N amide bond nih.govnih.gov. Various catalytic systems, including those based on metals like zirconium, hafnium, and iron, as well as organocatalysts like L-proline, have been developed for this purpose nih.govnih.gov. These methods are generally applicable to a wide range of amides and amines, suggesting their potential utility for the functionalization of 4-chloropyrimidine-2-carboxamide researchgate.net. The reaction typically proceeds under thermal conditions, and in some cases, can be performed solvent-free researchgate.net.

Table 1: Potential Catalytic Systems for Transamidation

| Catalyst Type | Example Catalyst | General Conditions | Reference |

|---|---|---|---|

| Metal-Based | Zirconium (IV) Chloride | Heat, various solvents | nih.gov |

| Metal-Based | Hafnium (IV) Chloride | Room temperature | nih.gov |

| Organocatalyst | L-Proline | Heat, solvent-free | nih.gov |

Reduction to Aldehydes: The partial reduction of the carboxamide group to an aldehyde is a challenging transformation that requires carefully controlled reaction conditions to prevent over-reduction to the corresponding amine. Various methods have been developed for the reduction of tertiary amides to aldehydes, often involving activation of the amide followed by reduction with a mild hydride source organic-chemistry.org. For instance, activation with triflic anhydride followed by reduction with triethylsilane is one such method organic-chemistry.org. Another approach uses Cp₂Zr(H)Cl (Schwartz's reagent), which offers high yields and good chemoselectivity organic-chemistry.org. These methodologies could potentially be applied to a suitably N,N-disubstituted derivative of 4-chloropyrimidine-2-carboxamide.

Reduction to Amines: The complete reduction of the carboxamide to an aminomethyl group is more straightforward and can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). A more modern and widely used method is reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent harvard.edumasterorganicchemistry.com. While this is typically used to synthesize amines from aldehydes or ketones, related reductions of amides can be achieved. For example, a two-step process involving a silane-mediated amidation followed by a zinc-catalyzed amide reduction has been reported for the reductive alkylation of amines with carboxylic acids, showcasing the reduction of an amide intermediate nih.gov. Common reducing agents for such transformations include various borohydride reagents like sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) harvard.edumasterorganicchemistry.comorganic-chemistry.org.

The dehydration of the primary carboxamide at C2 provides a direct route to the corresponding 4-chloropyrimidine-2-carbonitrile. This transformation is a fundamental reaction in organic synthesis and can be achieved using a wide array of dehydrating agents rsc.orgmasterorganicchemistry.com.

Common reagents for this conversion include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and triflic anhydride masterorganicchemistry.comorganic-chemistry.org. More recently, milder and more efficient catalytic methods have been developed. A notable example is the catalytic Appel-type dehydration, which utilizes oxalyl chloride, triethylamine (B128534), and a catalytic amount of triphenylphosphine oxide. This reaction is rapid, often completing in under 10 minutes, and is compatible with various aromatic and heteroaromatic amides organic-chemistry.org. The resulting 4-chloropyrimidine-2-carbonitrile is itself a valuable synthetic intermediate. The nitrile group can undergo further transformations, such as hydrolysis back to the carboxylic acid, reduction to the primary amine, or reaction with organometallic reagents.

Table 2: Selected Reagents for Dehydration of Amides to Nitriles

| Reagent/System | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| P₂O₅ | Heating | General | masterorganicchemistry.com |

| Triflic Anhydride / Et₃N | Mild | Various carboxamides | organic-chemistry.org |

| (COCl)₂ / Et₃N / Ph₃PO (cat.) | < 10 min, mild | Aromatic, heteroaromatic, aliphatic amides | organic-chemistry.org |

The amide nitrogen of 4-chloropyrimidine-2-carboxamide possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of various functional groups. These reactions typically require deprotonation of the amide N-H with a suitable base to form the corresponding amidate anion, which is a more potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide or an acyl chloride, leads to N-alkylated or N-acylated products, respectively. The choice of base is crucial to avoid competing reactions at other sites of the molecule.

Electrophilic Aromatic Substitution on the Pyrimidine Ring of 4-Chloropyrimidine-2-carboxamide

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems libretexts.org. However, the pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards attack by electrophiles libretexts.org. The deactivating effect is further intensified in 4-chloropyrimidine-2-carboxamide by the presence of two electron-withdrawing groups: the chloro substituent at C4 and the carboxamide group at C2. Consequently, electrophilic aromatic substitution on this ring is generally difficult and not commonly observed. The pyrimidine ring system is much more susceptible to nucleophilic aromatic substitution, where a nucleophile attacks the ring, leading to the displacement of a leaving group like the chloride at C4 stackexchange.com.

Given the highly deactivated nature of the pyrimidine ring in 4-chloropyrimidine-2-carboxamide, standard nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) conditions are unlikely to be effective. Such reactions, if they were to occur, would require extremely harsh conditions.

Studies on related pyrimidine systems show that nitration is possible but often requires specific activating groups or occurs on modified ring systems. For example, nitration has been successfully carried out on 2-substituted pyrimidine-4,6-diones, where the oxo groups may influence the reactivity of the C5 position nih.gov. Similarly, nitration of fused pyrimidine derivatives has been studied, but the reaction's course can be highly dependent on the acid concentration, sometimes leading to the formation of nitrate salts or ring-opened products rather than direct C-nitration rsc.org. There are no specific studies found detailing the successful nitration or sulfonation on the C5 or C6 position of 4-chloropyrimidine-2-carboxamide itself, underscoring the challenge posed by the electron-deficient nature of the substrate.

Organometallic Cross-Coupling Reactions at C4

The C4-chloro substituent on 4-chloropyrimidine-2-carboxamide is an excellent handle for various palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide array of carbon-based substituents, including aryl, heteroaryl, and alkynyl groups, providing a powerful tool for the diversification of the pyrimidine scaffold. For dihalopyrimidines, the reactivity of the halogen positions in palladium-catalyzed cross-couplings generally follows the order C4 > C6 > C2, making the C4 position the primary site for substitution.

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the C4 position of the pyrimidine ring and various aryl or heteroaryl boronic acids or their esters. While no direct examples on 4-chloropyrimidine-2-carboxamide are reported, extensive research on 2,4-dichloropyrimidines consistently shows that the initial and highly selective coupling occurs at the C4 position. umich.edubhu.ac.in

This regioselectivity is attributed to the higher activation of the C4 position towards oxidative addition to the palladium(0) catalyst. The reaction is typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(t-Bu)₃). A variety of bases and solvent systems can be employed to achieve high yields.

Table of Representative Conditions for Suzuki-Miyaura Coupling on 4-Chloropyrimidine (B154816) Analogues:

| Catalyst System | Base | Solvent | Temperature | Substrate | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C (MW) | 2,4-Dichloropyrimidine (B19661) | umich.edu |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 °C | Solid-supported 2-amino-4-chloropyrimidine | rsc.orgwikipedia.org |

The Sonogashira coupling enables the introduction of alkyne moieties at the C4 position through the reaction of 4-chloropyrimidine-2-carboxamide with a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper(I) salts in the presence of an amine base. nih.govresearchgate.net Copper-free variants have also been developed. rsc.org

The reactivity of aryl halides in the Sonogashira reaction follows the general trend I > Br > Cl, making chloro-substituted heterocycles like 4-chloropyrimidine-2-carboxamide the most challenging substrates. nih.gov Consequently, successful coupling often requires more forcing conditions, such as higher temperatures or the use of more active catalyst systems, compared to the corresponding bromo or iodo derivatives. Despite these challenges, Sonogashira couplings have been successfully performed on chloropyrimidines, demonstrating the viability of this transformation for synthesizing 4-alkynylpyrimidine derivatives.

Key Features of Sonogashira Coupling on Chloro-Heterocycles:

Catalysts: Typically a combination of a palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).

Base: An amine base such as triethylamine or diisopropylethylamine is commonly used.

Reactivity: Aryl chlorides are less reactive than bromides or iodides, often necessitating higher reaction temperatures.

Scope: A wide range of terminal alkynes, including both alkyl- and aryl-substituted acetylenes, can be utilized.

The Stille and Negishi couplings offer alternative palladium-catalyzed methods for C-C bond formation at the C4 position of 4-chloropyrimidine-2-carboxamide, utilizing organotin and organozinc reagents, respectively.

The Stille reaction involves the coupling of an organostannane reagent with the C4-Cl bond. This reaction is known for its tolerance of a wide variety of functional groups, but its application is often limited by the toxicity of the organotin reagents and byproducts. nih.govresearchgate.netchemistrysteps.com

The Negishi coupling employs organozinc reagents, which are generally more reactive and less toxic than their organotin counterparts. umich.eduwikipedia.org This reaction is particularly useful for introducing alkyl, aryl, and heteroaryl groups. Studies on the closely related 2,4-dichloropyridine system have shown that palladium catalysts supported by bulky N-heterocyclic carbene (NHC) ligands, such as IPr, can effectively promote C4-selective Negishi coupling with organozinc reagents. rsc.org This suggests that similar conditions could be applied to 4-chloropyrimidine-2-carboxamide for selective functionalization.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Stille Coupling | R-Sn(Alkyl)₃ | High functional group tolerance | Toxicity of tin reagents nih.govresearchgate.net |

| Negishi Coupling | R-ZnX | High reactivity, lower toxicity | Moisture sensitivity of reagents umich.eduwikipedia.org |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of 4-aminopyrimidine derivatives from 4-chloropyrimidine-2-carboxamide. This reaction involves the coupling of an amine with the aryl chloride in the presence of a palladium catalyst and a strong base. researchgate.netwikipedia.org

A critical aspect of this reaction on 2,4-disubstituted pyrimidines and pyridines is its regioselectivity, which can differ significantly from C-C coupling reactions. While Suzuki and other C-C couplings strongly favor the C4 position, Buchwald-Hartwig amination on analogous 2,4-dichloropyridines has been shown to proceed with high selectivity at the C2 position, particularly when using specific ligand systems like Xantphos. rsc.org This provides a complementary method to traditional nucleophilic aromatic substitution (SNAr), which typically favors the more electrophilic C4 position. The choice of catalyst, ligand, and reaction conditions is therefore crucial in directing the amination to the desired position on the pyrimidine ring. For 4-chloropyrimidine-2-carboxamide, the C4-Cl bond is the only available site for this transformation.

Typical Components of a Buchwald-Hartwig Amination Reaction:

Palladium Source: Pd(OAc)₂, Pd₂(dba)₃

Ligand: Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP, biarylphosphines like SPhos). nih.govresearchgate.net

Base: Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃).

Amine: A wide range of primary and secondary amines can be used.

Radical Reactions and Photochemistry of 4-Chloropyrimidine-2-carboxamide

The photochemical behavior of chloropyrimidines has been investigated, revealing pathways that involve the cleavage of the carbon-chlorine bond. Studies on 2-chloropyrimidine (B141910) upon UV irradiation in aqueous solution have identified two primary competing reaction channels originating from different excited states. rsc.org It is expected that 4-chloropyrimidine-2-carboxamide would exhibit analogous reactivity at its C4-Cl bond.

The proposed photochemical pathways are:

Heterolytic Cleavage: From the excited singlet state, the C-Cl bond can break heterolytically, where the chlorine atom departs with both electrons of the bond. In an aqueous medium, this leads to the formation of a pyrimidinyl cation, which is subsequently trapped by water to yield the corresponding 4-hydroxypyrimidine (B43898) derivative. rsc.org

Homolytic Cleavage: Following intersystem crossing to the excited triplet state, the C-Cl bond can undergo homolytic cleavage, generating a pyrimidin-4-yl radical and a chlorine radical. rsc.orgchemistrysteps.com The pyrimidinyl radical is a reactive intermediate that can participate in subsequent reactions, such as hydrogen abstraction from the solvent or reaction with a ground-state molecule of 4-chloropyrimidine-2-carboxamide to form bipyrimidine adducts. rsc.org

In addition to photochemical reactions, the electron-deficient pyrimidine ring is susceptible to attack by nucleophilic radicals. Reactions such as the Minisci reaction, which involves the addition of alkyl radicals (generated, for example, from carboxylic acids via silver nitrate and ammonium (B1175870) persulfate) to protonated heteroaromatics, could potentially lead to substitution at the electron-poor positions of the ring, primarily C6.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a fundamental transformation that replaces the C-Cl bond with a C-H bond, providing access to pyrimidine-2-carboxamide (B1283407). This can be achieved through several methods, most notably catalytic hydrogenation.

Catalytic hydrogenation is a widely employed method for the dehalogenation of chloropyrimidines. oregonstate.edu This process typically involves the use of a metal catalyst, such as palladium or platinum, and a source of hydrogen. For chloropyrimidines, catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are effective. The reaction is generally carried out in a solvent like ethanol or acetic acid, often in the presence of a base (e.g., magnesium oxide, sodium hydroxide (B78521), or triethylamine) to neutralize the hydrogen chloride that is formed. oregonstate.edu While specific studies on 4-Chloropyrimidine-2-carboxamide are not prevalent, the dehalogenation of analogous 2-amino-4-chloropyrimidine has been successfully demonstrated using zinc dust in an aqueous alkaline medium. oregonstate.edu

The general conditions for such transformations are summarized in the table below. The choice of catalyst, solvent, and base can be critical to prevent the reduction of the pyrimidine ring itself or the carboxamide group. oregonstate.edunih.gov

Table 1: Typical Conditions for Reductive Dehalogenation of Chloropyrimidines

| Catalyst | Hydrogen Source | Solvent | Base | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | MgO, NaOH, Et₃N | Room Temperature | oregonstate.edu |

| Platinum Oxide (PtO₂) | H₂ gas | Acetic Acid | - | Room Temperature | oregonstate.edu |

| Raney Nickel | H₂ gas | Ammoniacal Ethanol | - | Room Temperature | oregonstate.edu |

| Zinc Dust | H₂O | Aqueous NaOH | - | Varies | oregonstate.edu |

It is important to note that over-reduction can occur, leading to the saturation of the pyrimidine ring, especially with more active catalysts like Raney nickel under harsh conditions. oregonstate.edu

Radical Functionalization of the Pyrimidine Core

The electron-deficient character of the pyrimidine ring in 4-Chloropyrimidine-2-carboxamide makes it an excellent substrate for radical functionalization reactions, particularly the Minisci reaction. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring.

The Minisci reaction allows for the direct C-H functionalization of heteroaromatics. wikipedia.orgprinceton.edu For pyrimidines, the reaction proceeds under acidic conditions to ensure protonation of a ring nitrogen, which further enhances its electron deficiency. Alkyl radicals, often generated from carboxylic acids via oxidative decarboxylation with silver nitrate and ammonium persulfate, can then attack the pyrimidine ring. wikipedia.org

In the case of 4-Chloropyrimidine-2-carboxamide, the positions most susceptible to radical attack are C-5 and C-6. The regioselectivity is influenced by both steric and electronic factors. While there is limited literature specifically on the Minisci reaction of 4-Chloropyrimidine-2-carboxamide, studies on related 5-halopyrimidines have shown a high degree of regioselectivity for substitution at the 4-position. ucla.edu The presence of the 2-carboxamide and 4-chloro substituents would likely direct incoming radicals to the C-5 or C-6 position.

Modern advancements in radical chemistry, particularly the use of photoredox catalysis, have expanded the scope of radical functionalization under milder conditions. cancer.govnih.govnih.govjocpr.comijpsjournal.com These methods allow for the generation of a wide variety of radicals that can be used to functionalize pyrimidine derivatives. For example, visible-light-induced methods can generate alkyl radicals from simple C(sp³)–H feedstocks for the Minisci alkylation of pyrimidines. nih.gov

Table 2: Examples of Radical Functionalization of Pyrimidine Derivatives

| Radical Source | Reagents/Conditions | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Pivalic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | C-2 (on Pyridine) | 2-tert-butylpyridine | wikipedia.org |

| Ethyl pyruvate | FeSO₄·7H₂O, H₂O₂, H₂SO₄ | C-4 (on 5-bromopyrimidine) | Ethyl 5-bromopyrimidine-4-carboxylate | ucla.edu |

| Alkanes, Ethers, Alcohols | Visible light, photocatalyst | Varies | Alkylated pyrimidines | nih.gov |

These radical-mediated C-H functionalization strategies offer a powerful means to introduce molecular complexity to the pyrimidine scaffold of 4-Chloropyrimidine-2-carboxamide.

Ring Transformations and Rearrangement Studies of 4-Chloropyrimidine-2-carboxamide

The pyrimidine ring, particularly when activated by substituents like a chlorine atom, can undergo fascinating ring transformation and rearrangement reactions. These processes allow for the conversion of the pyrimidine scaffold into other heterocyclic systems, often by cleavage of one or more ring bonds followed by recyclization.

Intramolecular Cyclization and Annulation Reactions

Annulation reactions involve the construction of a new ring fused to the existing pyrimidine core. For 4-Chloropyrimidine-2-carboxamide, this would typically involve a two-step process: first, a nucleophilic substitution at the C-4 position to introduce a side chain, followed by an intramolecular cyclization of this side chain onto another position of the pyrimidine ring.

For example, the chlorine atom can be displaced by a binucleophile, such as an amino alcohol or an amino thiol. The newly introduced nucleophilic group (e.g., -OH or -SH) could then attack an electrophilic center, or a C-H bond on the pyrimidine ring could be activated to close the new ring. This strategy is widely used for the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, which are scaffolds of significant interest in medicinal chemistry. nih.gov

A plausible synthetic route starting from 4-Chloropyrimidine-2-carboxamide could involve:

Substitution: Reaction with a nucleophile such as ethyl 2-aminoacetate.

Cyclization: Subsequent intramolecular condensation to form a pyrazolo[3,4-d]pyrimidine or a similar fused system.

Strategies for the synthesis of pyrazolo[3,4-d]pyrimidines often start from substituted pyrimidines like 4,6-dichloropyrimidine-5-carboxaldehyde, which undergoes condensation and cyclization with hydrazines. acs.org This highlights the utility of a halogenated pyrimidine as a precursor for annulated systems.

Furthermore, annulation can be achieved through cycloaddition reactions or transition-metal-catalyzed C-H functionalization/cyclization cascades. acs.orgnih.gov These modern synthetic methods provide efficient routes to complex fused heterocyclic systems from simpler pyrimidine precursors.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 4 Chloropyrimidine 2 Carboxamide and Its Derivatives

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides a high-resolution map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately derived.

Single Crystal X-ray Diffraction Studies

The cornerstone of X-ray crystallography is the analysis of single crystals. When a well-ordered single crystal is irradiated with a monochromatic X-ray beam, it diffracts the X-rays in a unique pattern of spots. The intensities and positions of these spots are directly related to the arrangement of atoms in the crystal lattice.

For pyrimidine (B1678525) derivatives, single crystal X-ray diffraction reveals the planar nature of the pyrimidine ring and the precise geometry of its substituents. For instance, in a study of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives, single crystal X-ray diffraction was used to confirm their molecular structures. mdpi.com The analysis of one such derivative, 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, demonstrated that the dihydropyrazolopyrimidine core is nearly planar. mdpi.com Such studies provide indisputable evidence of the molecular connectivity and conformation, which is vital for structure-activity relationship studies.

A hypothetical single crystal X-ray diffraction study on 4-Chloropyrimidine-2-carboxamide (B6169000) would be expected to provide precise measurements of the C-Cl bond length, the geometry of the carboxamide group, and the planarity of the pyrimidine ring.

Table 1: Illustrative Crystallographic Data for a Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 15.231(4) |

| c (Å) | 10.987(3) |

| β (°) | 98.76(1) |

| Volume (ų) | 1412.3(6) |

| Z | 4 |

Note: This is hypothetical data for illustrative purposes.

Analysis of Intermolecular Interactions and Packing Arrangements

Beyond individual molecular structures, X-ray crystallography illuminates how molecules pack together in the solid state. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The carboxamide group in 4-Chloropyrimidine-2-carboxamide, for example, is a potent hydrogen bond donor and acceptor.

In the crystal structures of many pyrimidine derivatives, hydrogen bonding plays a crucial role in the formation of supramolecular assemblies. For example, in a study on diaminopyrimidine sulfonate derivatives, various noncovalent interactions including N-H···N, N-H···O, and C-H···O hydrogen bonds were identified, creating a robust three-dimensional network. acs.org The analysis of these interactions is critical for understanding the physical properties of the material, such as melting point and solubility. The chlorine atom in 4-Chloropyrimidine-2-carboxamide could also participate in halogen bonding, a directional interaction that can influence crystal packing.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms. Although no specific polymorphic studies on 4-Chloropyrimidine-2-carboxamide are readily available, it is a phenomenon often observed in drug-like molecules. The study of pyrimidine derivatives has shown that variations in crystallization conditions can lead to different packing arrangements and, consequently, different polymorphs. researchgate.netmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

While one-dimensional (1D) NMR provides initial structural clues, two-dimensional (2D) NMR techniques are often necessary for the unambiguous assignment of complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. For 4-Chloropyrimidine-2-carboxamide, a COSY spectrum would show a correlation between the two protons on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For 4-Chloropyrimidine-2-carboxamide, HMBC would show correlations from the pyrimidine protons to the carbonyl carbon of the carboxamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is crucial for determining the three-dimensional conformation of a molecule in solution.

In a study of novel pyrazolo[3,4-d]pyrimidines, a full suite of 1D and 2D NMR experiments was used to confirm the structures. mdpi.com The HMBC spectrum, for instance, was critical in establishing the connectivity between different parts of the molecule.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyrimidine Derivative

| Position | δ ¹³C | δ ¹H |

|---|---|---|

| 2 | 162.8 | - |

| 4 | 163.5 | - |

| 5 | 93.5 | 6.05 (d, J=5.6 Hz) |

| 6 | 157.5 | 7.77 (d, J=5.6 Hz) |

| C=O | 165.0 | - |

| NH₂ | - | 7.5 (br s), 8.1 (br s) |

Note: This is hypothetical data for illustrative purposes. Chemical shifts are highly dependent on the solvent and specific substituents.

Solid-State NMR for Conformational Insights

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, making it an excellent complementary technique to X-ray crystallography. It is particularly useful for studying materials that are not amenable to single-crystal X-ray diffraction, such as amorphous solids or microcrystalline powders. Furthermore, ssNMR can provide information on molecular dynamics in the solid state. For a compound like 4-Chloropyrimidine-2-carboxamide, ssNMR could be used to study the conformation of the carboxamide group and to probe the nature of intermolecular hydrogen bonding in the solid state, potentially revealing subtle structural details not apparent from diffraction data alone.

Dynamic NMR Studies for Rotational Barriers of the Carboxamide Group

The rotation around the carbon-nitrogen (C-N) bond of an amide is a well-documented phenomenon characterized by a significant energy barrier. This restricted rotation is due to the partial double bond character of the C-N bond, a result of resonance between the lone pair of electrons on the nitrogen atom and the carbonyl π-system. This effect leads to the existence of distinct rotational isomers (rotamers) that can be observed at or below room temperature on the NMR timescale. st-andrews.ac.uknih.gov

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, specifically variable temperature (VT) NMR, is a powerful technique used to quantify the energetic barrier to this rotation. uwf.eduresearchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, key kinetic parameters can be determined. At low temperatures, where the rotation is slow on the NMR timescale, separate signals are often observed for atoms in the magnetically inequivalent environments of the different rotamers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged singlet at higher temperatures. uwf.educonsensus.app

The free energy of activation (ΔG‡) for the rotational barrier can be calculated at the coalescence temperature using the Eyring equation. researchgate.net While specific DNMR studies for 4-Chloropyrimidine-2-carboxamide are not extensively documented in the surveyed literature, the principles can be illustrated with data from analogous amide-containing molecules. For instance, studies on N,N-disubstituted amides have established rotational barriers, which are influenced by steric and electronic factors. st-andrews.ac.ukmdpi.com A variable temperature study on N,N-bis(2-hydroxyethyl)acetamide determined a free energy barrier to rotation of 75.6 ± 0.2 kJ mol–1 (approximately 18.1 kcal/mol). st-andrews.ac.uk Similarly, the rotational barrier for the amide group in isonicotinamide (B137802) was measured to be +14.1 ± 0.2 kcal/mol. nih.gov For N-benzhydrylformamide derivatives, these barriers are typically in the range of 20–23 kcal/mol. mdpi.com These values provide a reference range for the expected rotational barrier in pyrimidine carboxamides. The presence of the electronegative pyrimidine ring and the chlorine substituent would be expected to influence the electronic properties of the carboxamide group and thus the height of the rotational barrier.

| Compound | Solvent | Rotational Barrier (ΔG‡) | Reference |

|---|---|---|---|

| N,N-bis(2-hydroxyethyl)acetamide | CD3SOCD3 | 18.1 kcal/mol (75.6 kJ mol–1) | st-andrews.ac.uk |

| Isonicotinamide | Not Specified | 14.1 kcal/mol | nih.gov |

| (E)-3-(dimethylamino)-N,N-dimethylurea | CDCl3 | 16.4 kcal/mol | nih.gov |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Acetone-d6 | 12.4 kcal/mol | nih.gov |

Table 1. Examples of Amide Rotational Barriers Determined by Dynamic NMR. This table presents the free energy of activation (ΔG‡) for C-N bond rotation in various amide-containing compounds, illustrating typical energy ranges determined by DNMR studies.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying functional groups and probing the molecular structure of compounds like 4-Chloropyrimidine-2-carboxamide. These methods are complementary and provide a detailed vibrational fingerprint of the molecule. nih.gov

FTIR Spectroscopy: FTIR is particularly sensitive to polar functional groups. For 4-Chloropyrimidine-2-carboxamide, the primary carboxamide group (-CONH₂) gives rise to several characteristic absorption bands.

N-H Stretching: The symmetric and asymmetric stretching vibrations of the N-H bonds typically appear as two distinct bands in the 3100-3500 cm⁻¹ region.

C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the spectrum of an amide, appearing in the region of 1650-1700 cm⁻¹. Its precise position is sensitive to hydrogen bonding and electronic effects from the pyrimidine ring.

N-H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is found around 1580-1650 cm⁻¹.

C-Cl Stretching: The stretching vibration for the C-Cl bond is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Pyrimidine Ring Vibrations: The pyrimidine ring itself has a set of characteristic stretching and bending vibrations, often appearing in the 1400-1600 cm⁻¹ and 800-1300 cm⁻¹ regions.

A study on the related compound 4,5,6-trichloropyrimidine-2-carboxamide reported N-H stretching vibrations at 3402, 3291, 3219, and 3167 cm⁻¹, and a strong C=O stretch at 1686 cm⁻¹, confirming the presence of the amide group. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it complementary to FTIR. It is especially useful for observing the vibrations of the pyrimidine ring and the C-Cl bond. The symmetric "breathing" modes of the pyrimidine ring often give rise to strong and sharp signals in the Raman spectrum.

| Functional Group / Vibration | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3100 - 3500 | 3100 - 3500 | Often appears as two bands in FTIR. |

| C=O Stretch (Amide I) | 1650 - 1700 | 1650 - 1700 | Very strong in FTIR. Position sensitive to H-bonding. |

| N-H Bend (Amide II) | 1580 - 1650 | 1580 - 1650 | Coupled C-N stretch and N-H bend. |

| Pyrimidine Ring Stretch | 1400 - 1600 | 1400 - 1600 | Often stronger and sharper in Raman spectra. |

| C-Cl Stretch | 600 - 800 | 600 - 800 | Located in the fingerprint region. |